(3-n-Butyloxy-5-fluorophenyl)Zinc bromide
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Overview
Description
(3-n-butyloxy-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution in tetrahydrofuran, a common solvent in organic chemistry, which helps stabilize the organozinc reagent and facilitates its use in various reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3-n-butyloxy-5-fluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-5-fluorophenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3-n-butyloxy-5-fluorophenyl) bromide+Zn→(3-n-butyloxy-5-fluorophenyl)zinc bromide
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (3-n-butyloxy-5-fluorophenyl)zinc bromide is primarily used in cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base, and an electrophile such as an aryl halide.
Nucleophilic Substitution: Often requires a suitable leaving group on the substrate and may be facilitated by a polar aprotic solvent.
Major Products: The major products of reactions involving this compound are typically substituted aromatic compounds, where the (3-n-butyloxy-5-fluorophenyl) group is introduced into the target molecule.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Biology and Medicine:
Drug Development: Utilized in the synthesis of potential drug candidates by introducing specific functional groups into bioactive molecules.
Industry:
Material Science: Employed in the preparation of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3-n-butyloxy-5-fluorophenyl)zinc bromide in chemical reactions involves the transfer of the (3-n-butyloxy-5-fluorophenyl) group to an electrophile. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The molecular targets are typically electrophilic centers in the substrate, and the pathways involve the coordination of the zinc reagent to the catalyst and subsequent transfer of the organic group.
Comparison with Similar Compounds
- (3-n-butyloxyphenyl)zinc bromide
- (5-fluorophenyl)zinc bromide
- (3-n-butyloxy-5-chlorophenyl)zinc bromide
Uniqueness: (3-n-butyloxy-5-fluorophenyl)zinc bromide is unique due to the presence of both the butyloxy and fluorine substituents on the aromatic ring, which can influence the reactivity and selectivity of the compound in various chemical reactions. The combination of these substituents can provide distinct electronic and steric effects, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butoxy-3-fluorobenzene-5-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-2-3-7-12-10-6-4-5-9(11)8-10;;/h5-6,8H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
JDEFNZZAVJEFFW-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC(=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
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